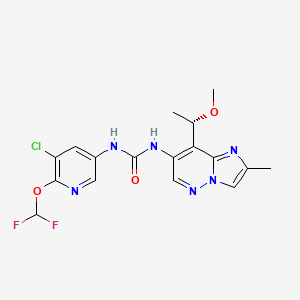
(S)-Malt1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Malt1-IN-5 is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as an inhibitor in biochemical pathways, making it a subject of interest in drug discovery and therapeutic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Malt1-IN-5 typically involves a series of organic reactions. The process begins with the preparation of the core structure, followed by the introduction of specific functional groups that confer the desired biological activity. Common synthetic routes include:
Aldol Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde and a ketone, catalyzed by a base.
Hydrogenation: This step reduces double bonds in the molecule, often using palladium or platinum catalysts under high pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Malt1-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-Malt1-IN-5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Acts as an inhibitor in various biochemical pathways, making it useful in studying enzyme functions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of (S)-Malt1-IN-5 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-Malt1-IN-5: The enantiomer of (S)-Malt1-IN-5, which may have different biological activities and properties.
Malt1-IN-4: A structurally similar compound with variations in functional groups, leading to different reactivity and applications.
Malt1-IN-6:
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry often results in higher selectivity and potency compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation, chemical reactions, and mechanism of action can further enhance its utility and lead to new discoveries and innovations.
Properties
Molecular Formula |
C17H17ClF2N6O3 |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-[5-chloro-6-(difluoromethoxy)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea |
InChI |
InChI=1S/C17H17ClF2N6O3/c1-8-7-26-14(23-8)13(9(2)28-3)12(6-22-26)25-17(27)24-10-4-11(18)15(21-5-10)29-16(19)20/h4-7,9,16H,1-3H3,(H2,24,25,27)/t9-/m0/s1 |
InChI Key |
YASXOENRCPGYQB-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)[C@H](C)OC |
Canonical SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


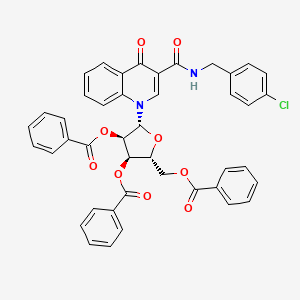
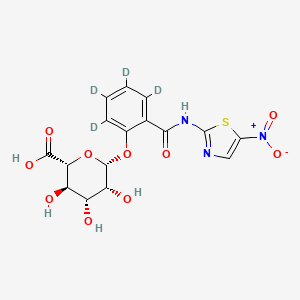
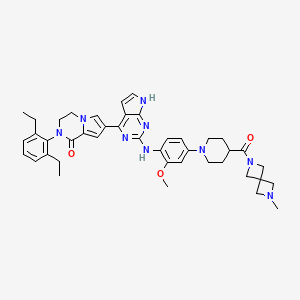
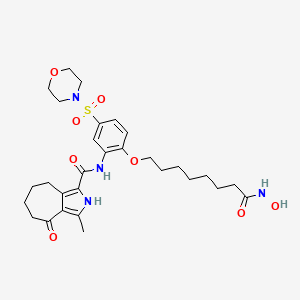
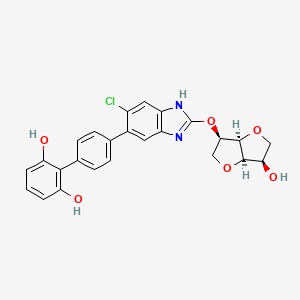


![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)

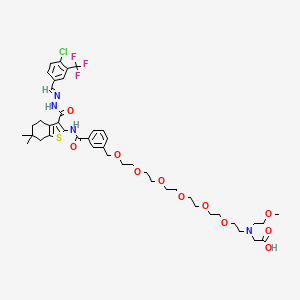
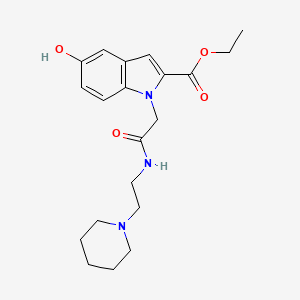


methyl dihydrogen phosphate](/img/structure/B12416408.png)
